[1,2-Bis(diphenylphosphino)ethane]dichloropalladium(II)
Overview
Description
[1,2-Bis(diphenylphosphino)ethane]dichloropalladium(II) is a chemical compound that has been the subject of various studies due to its potential applications in catalysis and organic synthesis. The compound features a palladium center coordinated to two chlorine atoms and a bidentate phosphine ligand, 1,2-bis(diphenylphosphino)ethane (dppe), which is known for its ability to stabilize metal centers and facilitate various chemical transformations .
Synthesis Analysis
The synthesis of [1,2-Bis(diphenylphosphino)ethane]dichloropalladium(II) has been reported through a two-step reaction route starting with triphenylphosphine and 1,2-dichloroethane. The resulting dppe is then reacted with a palladium salt to yield the title compound with a high yield of 80% . This method is notable for its simplicity and efficiency.
Molecular Structure Analysis
The molecular structure of [1,2-Bis(diphenylphosphino)ethane]dichloropalladium(II) has been characterized by various spectroscopic methods, including infrared spectroscopy and NMR. The compound exhibits a slightly distorted square planar geometry around the palladium center, with a P-Pd-P angle of approximately 85°. The chloro bridges in the related binuclear complex are symmetrical and normal, with a Pd-Cl distance of about 2.414(3) Å .
Chemical Reactions Analysis
The reactivity of [1,2-Bis(diphenylphosphino)ethane]dichloropalladium(II) has been explored in various contexts. For instance, it can react with an equimolar amount of silver perchlorate to form a binuclear complex . Additionally, dppe ligands have been shown to participate in bridge-splitting reactions with platinum complexes, leading to the formation of monodentate and bidentate sigma-N complexes . These studies highlight the versatility of dppe as a ligand in facilitating different types of chemical reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of [1,2-Bis(diphenylphosphino)ethane]dichloropalladium(II) and related complexes have been extensively studied. The compound and its derivatives are characterized by their crystal structures, which have been determined by X-ray crystallography. For example, the related rhodium complex with a bidentate diphosphine ligand exhibits a square-planar coordination and a staggered conformation about the CH2-CH2 bond . The flexibility of the diphosphine ligand is a key factor in the structural and reactivity patterns observed in these complexes.
Scientific Research Applications
Synthesis and Structural Analysis
- Kumar, Singh, Yang, and Drake (1998) explored the synthesis of a binuclear complex formed by reacting [1,2-Bis(diphenylphosphino)ethane]dichloropalladium(II) with silver perchlorate. This study provided insights into the crystal structure, revealing symmetrical chloro bridges and a slightly distorted square planar environment around palladium (Kumar et al., 1998).
Catalytic Applications
- Denis, Weyland, Paul, and Lapinte (1997) demonstrated the use of [1,2-Bis(diphenylphosphino)ethane]dichloropalladium(II) in catalyzing the coupling of iron σ-metalla-alkynes with aryl halides (Denis et al., 1997).
- Wu Yuan-xin (2013) investigated the application of Pd-Diphenylphosphino complexes, including [1,2-Bis(diphenylphosphino)ethane]dichloropalladium(II), in synthesizing diphenyl carbonate through catalytic oxidation of phenol (Wu, 2013).
Synthesis of Benzimidazoles
- Li, Hu, Tong, Pan, Miao, and Han (2016) utilized [1,2-Bis(diphenylphosphino)ethane]dichloropalladium(II) as an effective catalyst for the synthesis of 2-substituted benzimidazoles via a hydrogen-transfer strategy (Li et al., 2016).
Synthesis and Characterization
- Jiang-tao (2007) conducted a study on the synthesis and characterization of [1,2-Bis(diphenylphosphino)ethane]dichloropalladium(II), detailing the preparation and analytical techniques used (Jiang-tao, 2007).
Regioselective Addition Reactions
- Nune and Tanaka (2007) explored how the Palladium-1,2-bis(diphenylphosphino)ethane complex catalyzes regioselective Markovnikov addition of ethyl phenylphosphinate to terminal alkynes in toluene (Nune & Tanaka, 2007).
Safety And Hazards
“[1,2-Bis(diphenylphosphino)ethane]dichloropalladium(II)” is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation as well as serious eye irritation . This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) and can cause specific target organ toxicity (single exposure) with the target organ being the respiratory system .
properties
IUPAC Name |
dichloropalladium;2-diphenylphosphanylethyl(diphenyl)phosphane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24P2.2ClH.Pd/c1-5-13-23(14-6-1)27(24-15-7-2-8-16-24)21-22-28(25-17-9-3-10-18-25)26-19-11-4-12-20-26;;;/h1-20H,21-22H2;2*1H;/q;;;+2/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDJXFZUGZASGIW-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)P(CCP(C2=CC=CC=C2)C3=CC=CC=C3)C4=CC=CC=C4.Cl[Pd]Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24Cl2P2Pd | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00454105 | |
Record name | Dichloropalladium--(ethane-1,2-diyl)bis(diphenylphosphane) (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00454105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
575.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[1,2-Bis(diphenylphosphino)ethane]dichloropalladium(II) | |
CAS RN |
19978-61-1 | |
Record name | Dichloropalladium--(ethane-1,2-diyl)bis(diphenylphosphane) (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00454105 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,2-Bis-(diphenylphosphino)ethanepalladium(II)dichloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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